molecular formula C22H29ClN4O2 B12605027 N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-08-5

N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12605027
CAS No.: 918436-08-5
M. Wt: 416.9 g/mol
InChI Key: MGYZKYXUZFNXKX-FQEVSTJZSA-N
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Description

N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a lysinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the coupling of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycine derivatives and lysinamide analogs. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of chlorophenyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

918436-08-5

Molecular Formula

C22H29ClN4O2

Molecular Weight

416.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[(2-chlorophenyl)methylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C22H29ClN4O2/c1-16-9-11-18(12-10-16)26-22(29)20(8-4-5-13-24)27-21(28)15-25-14-17-6-2-3-7-19(17)23/h2-3,6-7,9-12,20,25H,4-5,8,13-15,24H2,1H3,(H,26,29)(H,27,28)/t20-/m0/s1

InChI Key

MGYZKYXUZFNXKX-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC=CC=C2Cl

Origin of Product

United States

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